POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO

absorbable sutures degradation kinetics monofilament hydrolysis

Poly(L-lactide-co-caprolactone-co-glycolide) (CAS 134490-19-0), also designated PLGA-PCL or PLCG, is a biodegradable aliphatic tri-component polyester synthesized via ring-opening copolymerization of L-lactide, ε-caprolactone, and glycolide. The commercially standardized grade (Sigma-Aldrich Cat.

Molecular Formula C11H20N2O2
Molecular Weight 0
CAS No. 134490-19-0
Cat. No. B1179244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO
CAS134490-19-0
SynonymsPOLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO&
Molecular FormulaC11H20N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(L-Lactide-co-Caprolactone-co-Glycolide) CAS 134490-19-0: Procurement-Grade Terpolymer Specifications and Core Characteristics


Poly(L-lactide-co-caprolactone-co-glycolide) (CAS 134490-19-0), also designated PLGA-PCL or PLCG, is a biodegradable aliphatic tri-component polyester synthesized via ring-opening copolymerization of L-lactide, ε-caprolactone, and glycolide [1]. The commercially standardized grade (Sigma-Aldrich Cat. No. 568562) is supplied with a feed ratio of L-lactide:caprolactone:glycolide = 70:20:10 and an average Mn of ~50,000 by GPC . This terpolymer integrates the mechanical strength contributed by L-lactide segments, the chain flexibility and elasticity imparted by ε-caprolactone, and the accelerated biodegradability conferred by glycolide units into a single macromolecular architecture [2]. It has been investigated for absorbable surgical sutures, nanoparticle-based drug delivery systems, electrospun vascular scaffolds, and tissue engineering constructs [3].

Why PLGA or PLCL Cannot Simply Replace Poly(L-Lactide-co-Caprolactone-co-Glycolide) CAS 134490-19-0 in Degradation-Critical Applications


Although PLGA, PLLA, and PLCL share overlapping monomer constituents with this terpolymer, their degradation kinetics, mechanical profiles, and biological responses diverge substantially. Pure PLLA degrades over years with minimal mass loss over 21 days at 60°C, whereas the glycolide-containing terpolymer fractures within 3 days under identical conditions [1]. Conversely, standard PLGA generates a sharply acidic local microenvironment (pH declining to 6.46 within 21 days) that can provoke inflammation and compromise pH-sensitive payloads, while the ε-caprolactone component in the terpolymer buffers this pH drop to 7.11 [2]. PLCL lacks the glycolide-driven degradation acceleration, making its erosion timeline unsuitable for short-to-intermediate release profiles [3]. These differences are intrinsic to the terpolymer's three-monomer design and cannot be replicated by simply blending two-component copolymers post hoc.

Quantitative Differentiation Evidence for Poly(L-Lactide-co-Caprolactone-co-Glycolide) CAS 134490-19-0 Against Closest Analogs


Degradation Rate Acceleration by 7.5-Fold Over Pure PLLA Monofilament Under Accelerated Conditions

In a direct comparative study, PLGC monofilament (composition 80/15/5 L-lactide/caprolactone/glycolide, comparable to the 70/20/10 commercial product) exhibited a degradation rate 7.5 times faster than pure PLLA monofilament, as calculated from a first-order kinetic model of mass loss data; the PLGC monofilament fractured at day 3 whereas PLLA remained structurally intact over the entire 21-day study period at 60°C [1]. The acceleration factor based on intrinsic viscosity decrease was 6.9-fold, confirming consistency across orthogonal measurements [1].

absorbable sutures degradation kinetics monofilament hydrolysis

Local pH Buffering: PLGC Maintains Near-Neutral pH vs. PLGA Acidification During Hydrolytic Degradation

During 21-day in vitro hydrolytic degradation in PBS (pH 7.4, 37°C), PLGC copolymer with 40 mol% ε-caprolactone content maintained the degradation medium pH at 7.11, whereas PLGA (0 mol% CL) caused a sharp pH decline to 6.46 [1]. The slower pH drop was directly attributed to reduced production of acidic degradation products (lactic acid and glycolic acid monomers) due to CL incorporation into the polymer backbone [1].

acidic degradation products pH microenvironment inflammation mitigation

In Vivo Inflammatory Response: PLGC Implants Elicit Milder Inflammation Than PLGA

In a comparative in vivo implantation study, PLGC implants were associated with less pronounced inflammation than PLGA implants when evaluated as drug delivery carriers for locally implantable paclitaxel dosages [1]. Both PLGC and PLGA films demonstrated sustained in vitro and in vivo paclitaxel release over 35 days, but the reduced inflammatory response of PLGC was attributed to diminished accumulation of acidic degradation byproducts due to the incorporated ε-caprolactone segments [1].

in vivo biocompatibility implant inflammation PLGA alternative

Mechanical Flexibility: 40.8-Fold Elongation at Break vs. PLLA Membrane

PLGC star copolymer membranes exhibited a 40.8-fold elongation at break relative to pure PLLA membranes, demonstrating dramatically enhanced flexibility [1]. Concurrently, CO₂ and O₂ gas transmission rates through the PLGC membrane increased by 416.9% and 132.7%, respectively, compared to PLLA, attributed to a microphase-separated sea-island morphology that creates gas fast-permeation channels of 200–300 nm [1].

elongation at break flexibility packaging membrane

Controllable Degradation Rate in Microspheres: ε-Caprolactone Introduction Decelerates PLGA Erosion

In a comparative study of PLLGC terpolymer microspheres vs. PLGA microspheres, the introduction of the ε-caprolactone (ε-CL) unit reduced the degradation rate relative to PLGA [1]. The degradation profile—tracked via pH change, mass loss, molecular mass decrease, and surface morphology evolution—demonstrated that the ε-CL segment slows hydrolytic chain scission, enabling degradation to be tuned to a wider window than achievable with PLGA alone [1]. Separately, PLLGC terpolymer degradation in artificial intestinal fluid at 37°C showed only 15–40% mass loss after 30 days, with the initial 15 days dominated by chain scission without significant small-molecule dissolution [2].

microsphere drug delivery degradation rate tuning PLGA modification

Tensile Strength Retention During Early-Stage Degradation: Mechanical Integrity for 10 Days Followed by Controlled Decline

PLLGC terpolymer specimens subjected to in vitro degradation in artificial intestinal fluid at 37°C retained their initial tensile strength of 64–65 MPa with minimal decline during the first 10 days, demonstrating mechanical stability during the early hydrolytic phase [1]. Between day 10 and day 30, tensile strength decreased to 35–37 MPa, accompanied by a glass transition temperature drop from 55°C to 34°C and the onset of crystallinity [1]. This biphasic mechanical degradation profile provides a predictable window of load-bearing function before structural compromise.

mechanical stability tensile strength retention degradation-controlled mechanics

Evidence-Backed Research and Industrial Application Scenarios for Poly(L-Lactide-co-Caprolactone-co-Glycolide) CAS 134490-19-0


Absorbable Monofilament Surgical Sutures Requiring Days-to-Weeks Strength Retention

The 7.5-fold accelerated degradation vs. PLLA [1], combined with tensile strength retention of 64–65 MPa for the first 10 days [2], makes this terpolymer uniquely suited for absorbable monofilament suture development. Unlike PLLA sutures that persist for years, the glycolide component ensures timely mass loss and fracture, while the ε-caprolactone segment provides the pliability essential for knot tying and tissue compliance. The block terpolymer architecture further enhances crystalline orientation upon hot-drawing, yielding superior tensile properties compared to random terpolymers [3].

Nanoparticle-Based Drug Delivery Systems for pH-Sensitive or Acid-Labile Therapeutic Payloads

For nanoparticle formulations encapsulating acid-sensitive drugs (e.g., certain chemotherapeutics, proteins, or nucleic acids), the terpolymer's ability to maintain degradation medium pH at 7.11 vs. PLGA's drop to 6.46 [4] directly reduces the risk of payload degradation and acid-induced inflammation. The commercial 70:20:10 grade (CAS 134490-19-0, Mn ~50,000) provides a standardized starting material with reproducible degradation kinetics for nanoparticle preparation via emulsion-solvent evaporation, yielding particles in the 100–340 nm range depending on surfactant selection [5].

Long-Acting Injectable Microsphere Formulations with Extended Release Windows

The incorporation of ε-caprolactone into the PLGA backbone demonstrably reduces the degradation rate relative to unmodified PLGA microspheres [6], enabling release windows that bridge the gap between fast-degrading PLGA (weeks) and ultra-slow PCL (1–2 years). The 15–40% mass loss at 30 days in physiological media [2] provides a concrete degradation benchmark for formulators designing once-monthly depot injections. This positions the terpolymer as a strategic intermediate option when standard PLGA degrades too rapidly and PCL-based systems persist too long.

Flexible Biodegradable Membranes for Modified Atmosphere Packaging and Soft Tissue Engineering

The 40.8-fold elongation-at-break advantage over PLLA [7], coupled with tunable CO₂/O₂ permselectivity arising from the microphase-separated morphology, enables the design of flexible biodegradable packaging membranes capable of generating and sustaining optimal gas atmospheres (e.g., 8.7–9.2% CO₂, 2.3–2.7% O₂ for okra preservation [7]). The same mechanical flexibility and gas permeability properties are directly translatable to soft tissue engineering scaffolds requiring compliance with dynamic mechanical environments and adequate nutrient/waste diffusion.

Quote Request

Request a Quote for POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.